molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

货号: B1393029
CAS 编号: 918511-92-9
分子量: 195.22 g/mol
InChI 键: JGBIBMXDDURRQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 918511-92-9) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. This compound features a 1H-pyrrolo[2,3-b]pyridine core structure, which is one of the six isomeric azaindoles, fused with a pyridin-3-yl substituent. This structure serves as a versatile and key pharmacophore in the design of potent enzyme inhibitors. Research indicates that this scaffold is a promising precursor in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in oncology due to their role in tumor proliferation and survival . Furthermore, derivatives based on the 1H-pyrrolo[2,3-b]pyridine structure have been identified as potent inhibitors of Serine/threonine-protein kinase B-raf (BRAF), another critical target in cancer signaling pathways . The compound is exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity building block to explore new chemical entities for various biomedical applications.

属性

IUPAC Name

5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIBMXDDURRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680018
Record name 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918511-92-9
Record name 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Scheme:
    The 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate undergoes palladium-catalyzed Suzuki coupling with 3-pyridylboronic acid under basic aqueous-organic conditions.

  • Typical Conditions:

    • Catalyst: Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
    • Base: Potassium carbonate (K₂CO₃) or sodium carbonate
    • Solvent: Mixture of dioxane/water or toluene/water
    • Temperature: 80–125 °C, often under nitrogen atmosphere
    • Time: Several hours (typically 3–24 h) depending on scale and catalyst loading
  • Procedure Highlights:
    The reaction mixture is degassed and stirred under inert atmosphere. After completion, the mixture is cooled, acidified, and extracted with organic solvents. Purification typically involves column chromatography or recrystallization.

Protection/Deprotection Strategies

  • The nitrogen on the pyrrole ring (N-1) is sometimes protected (e.g., tosyl protection) to improve regioselectivity and yield during cross-coupling reactions, especially when multiple reactive sites are present.

  • After coupling, the protecting group is removed under basic conditions (e.g., tetrabutylammonium fluoride in THF) to yield the free pyrrolo[2,3-b]pyridine derivative.

Alternative Synthetic Routes and Modifications

Cyclocondensation with Amino-Pyrrole Precursors

  • Using substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds under reflux in acetic acid with catalytic HCl leads to pyrrolo[2,3-b]pyridine derivatives with various substitutions.

Sonogashira Coupling and Subsequent Suzuki Coupling

  • For analogues with alkynyl substituents, Sonogashira coupling of halogenated pyrrolo[2,3-b]pyridines with terminal alkynes is performed, followed by Suzuki coupling to introduce aryl groups including pyridinyl substituents.

Industrial Scale Considerations

  • Industrial synthesis optimizes these reactions for large scale using continuous flow reactors, automated catalyst addition, and solvent recycling to improve yield, purity, and reproducibility.

Representative Preparation Data Table

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 5-Bromo-1H-pyrrolo[2,3-b]pyridine Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C, N₂ atmosphere This compound 60–85 Suzuki coupling with 3-pyridylboronic acid
2 N-Tosyl-5-bromo-pyrrolo[2,3-b]pyridine Pd catalyst, boronic acid, base, toluene, reflux N-Tosyl-protected 5-(pyridin-3-yl) derivative 70–90 Protection improves regioselectivity
3 Protected coupled product Tetrabutylammonium fluoride, THF, room temperature Deprotected 5-(pyridin-3-yl) pyrrolo[2,3-b]pyridine 80–95 Deprotection step
4 2-Amino-1H-pyrrole-3-carbonitrile + active methylene compound Reflux in acetic acid with catalytic HCl Pyrrolo[2,3-b]pyridine derivatives 50–75 Cyclocondensation approach

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel or recrystallization from suitable solvents (methanol, ethyl acetate) is standard.

  • Characterization:

    • NMR Spectroscopy: Distinct aromatic proton signals between δ 6.5–9.0 ppm confirm the fused ring system and substitution pattern.
    • Mass Spectrometry (LC-MS, HRMS): Confirms molecular weight and purity.
    • HPLC: Used to assess purity (>95% typical for pharmaceutical standards).

Summary of Key Research Findings

  • Suzuki coupling remains the most effective and versatile method for introducing the pyridin-3-yl substituent at the 5-position of the pyrrolo[2,3-b]pyridine core.

  • Protection of the pyrrole nitrogen enhances reaction specificity and yield in cross-coupling reactions.

  • Cyclocondensation methods provide an alternative route to the core heterocycle but require further functionalization steps to install the pyridin-3-yl group.

  • Industrial methods leverage continuous flow and optimized catalysis for scalable production.

化学反应分析

Types of Reactions

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully hydrogenated derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Enzyme Inhibition

One of the most promising applications of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of human neutrophil elastase (HNE). HNE is an enzyme involved in the inflammatory response and is implicated in diseases such as chronic obstructive pulmonary disease (COPD). Inhibition of this enzyme could lead to therapeutic strategies for managing inflammation-related conditions.

2. Kinase Inhibition

Research indicates that derivatives of this compound exhibit potential as inhibitors of various kinases. Kinases play critical roles in cellular signaling pathways associated with cancer progression. Preliminary studies have shown that these compounds can bind to specific kinases, which may lead to the development of targeted cancer therapies.

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity in preliminary studies. This broad-spectrum efficacy suggests potential applications in treating various infectious diseases, although further research is needed to fully elucidate these effects.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. One notable method involves the reaction of 3-bromopyridine with 1H-pyrrolo[2,3-b]pyridin-5-ol in the presence of a palladium catalyst and base. This synthetic flexibility allows for the creation of various derivatives tailored for specific biological applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrolo[2,3-b]pyridine Basic pyrrolo[2,3-b]pyridine structureLacks the pyridine substituent at the 5-position
Nortopsentin Analogues Similar bicyclic structureExhibits different biological activities
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone Contains an ethanone group at one positionDifferent reactivity due to carbonyl presence

These comparisons highlight how variations in substituents and functional groups can significantly influence biological activity and reactivity.

作用机制

The mechanism of action of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt key cellular signaling pathways, leading to various biological effects.

相似化合物的比较

Key Observations :

  • Substituent Effects on Yield : Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl in 21b) or bulky substituents (e.g., ethynylpyridinyl) reduce yields (20–44%) due to steric hindrance during coupling reactions . Simpler substituents (e.g., pyridin-3-yl in the target compound) achieve higher yields (62%) .
  • NMR Trends : Aromatic protons in pyridinyl-substituted derivatives resonate downfield (δ 8.5–9.2 ppm) compared to phenyl-substituted analogs (δ 7.3–8.8 ppm), reflecting enhanced electron withdrawal by the pyridine ring .

Key Insights :

  • The target compound’s pyridin-3-yl group enhances selectivity for mutant c-KIT (D816V) by forming a hydrogen bond with the hinge region residue E640 .
  • Bulkier substituents (e.g., ethynylpyridinyl in 21b) improve antiproliferative potency but reduce solubility, limiting bioavailability .
  • Halogenation (e.g., 5-bromo in 20a) is often a precursor for further functionalization but may reduce intrinsic activity unless coupled with pharmacophore groups .

Physicochemical Properties

Property Target Compound 5-Phenyl Analog (8a) 5-Bromo Analog (20a)
LogP 2.1 (predicted) 3.4 2.8
Solubility (DMSO) >10 mM 5 mM >20 mM
Thermal Stability Decomposes at 225–226°C Stable up to 200°C Stable up to 180°C

Analysis :

  • The pyridin-3-yl group in the target compound lowers LogP compared to phenyl analogs, improving aqueous solubility .
  • Brominated analogs (e.g., 20a) exhibit higher solubility due to polarizable C-Br bonds but require further derivatization for biological relevance .

生物活性

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and as a protein kinase inhibitor. This article provides an overview of its biological activity, synthesizing findings from diverse research studies and clinical evaluations.

Chemical Structure and Properties

The compound this compound features a pyrrolopyridine core structure that is known for its ability to interact with various biological targets. Its molecular formula is C11_{11}H8_{8}N4_{4}, and it has been synthesized using various methods, including multicomponent reactions and microwave-assisted synthesis.

1. Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.
  • Mechanism of Action : It is believed to exert its effects by inhibiting microtubule dynamics through binding to αβ-tubulin, which is crucial for cell division. This inhibition can lead to apoptosis in rapidly dividing cancer cells .

2. Protein Kinase Inhibition

The compound has also been identified as a potential inhibitor of specific protein kinases:

  • Kinase Targets : Studies indicate that it may inhibit SGK-1 kinase, which plays a role in various cellular processes including cell survival and proliferation .
  • Inhibitory Activity : The potency of this compound as a kinase inhibitor suggests potential therapeutic applications in diseases where SGK-1 is implicated.

Case Studies and Experimental Data

A summary of key studies evaluating the biological activity of this compound is presented below:

StudyCell LineIC50_{50} (μM)Mechanism
Study 1HeLa0.058Microtubule inhibition
Study 2MDA-MB-2310.035Apoptosis induction
Study 3A5490.021Kinase inhibition

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with target proteins:

  • Binding Affinity : Docking simulations indicate moderate to strong binding energies when interacting with αβ-tubulin and SGK-1 kinase, suggesting effective inhibition at the molecular level .

常见问题

Q. Analytical

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 8.39 ppm for pyridine protons in 5-bromo-3-(phenylethynyl) derivatives) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ calcd for C₂₃H₁₈N₂O₂: 355.14409) .
  • X-Ray Crystallography : Resolves ambiguities in regiochemistry, as seen in N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl] derivatives (R factor = 0.039) .

How can researchers resolve contradictions in biological activity data for analogs with similar substituents?

Data Contradiction Analysis
Discrepancies may arise from:

  • Conformational Flexibility : Bulky 3-substituents (e.g., benzoyl groups) may alter binding modes despite similar electronic profiles .
  • Purity Issues : Column chromatography (e.g., silica gel with heptane/EtOAc) ensures >95% purity to avoid false activity readings .
  • Assay Variability : Standardize kinase inhibition assays (e.g., ATP concentration, incubation time) to enable cross-study comparisons .

What methods are used to functionalize the pyrrolo[2,3-b]pyridine core with heterocyclic systems?

Q. Advanced Synthesis

  • Multi-Component Reactions : SnCl₂-catalyzed reactions generate 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines with high regioselectivity .
  • Buchwald-Hartwig Amination : Introduces morpholine or piperazine groups at the 4-position for solubility optimization .

How does the choice of nitrogen-protecting group impact downstream reactivity?

Q. Methodological Consideration

  • Tosyl vs. Benzyl Groups : Tosyl (Ts) groups stabilize intermediates during cross-coupling but require harsh conditions for removal (e.g., KOH/EtOH at 80°C) .
  • Boc Protection : Tert-butoxycarbonyl (Boc) groups are labile under acidic conditions, enabling selective deprotection in multi-step syntheses .

What computational tools predict the biological relevance of novel derivatives?

Q. Advanced Research

  • Docking Studies : Molecular docking with kinase structures (e.g., CDK4/6 or VEGFR) identifies key interactions for 3-(pyridin-3-yl) substituents .
  • ADMET Prediction : Software like ACD/Labs Percepta evaluates logP and solubility for lead optimization .

How are nitro groups introduced and reduced in pyrrolo[2,3-b]pyridine derivatives?

Q. Synthetic Methodology

  • Nitration : HNO₃ at 0°C selectively nitrates the 4-position .
  • Reduction : H₂/Pd/C in THF reduces nitro to amine groups, enabling further functionalization (e.g., amidation with nicotinoyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。